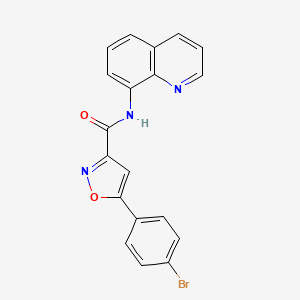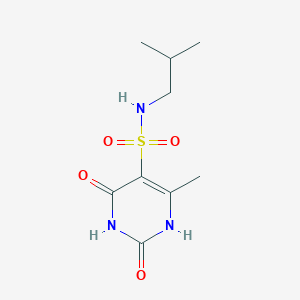
5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a bromophenyl group, a quinolinyl moiety, and an oxazole ring, making it a versatile molecule for chemical modifications and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide typically involves a multi-step process:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide. For instance, 4-bromobenzoyl chloride can react with glycine to form an intermediate, which then undergoes cyclization to form the oxazole ring.
Attachment of the Quinolinyl Group: The quinolinyl group can be introduced through a nucleophilic substitution reaction. Quinoline-8-amine can react with the oxazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Oxidation and Reduction: The quinolinyl moiety can participate in oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group could yield various substituted phenyl derivatives, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its versatility makes it a valuable component in the design of advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The quinolinyl moiety can intercalate with DNA, potentially disrupting cellular processes. The oxazole ring can interact with enzymes, inhibiting their activity. The bromophenyl group can participate in various binding interactions, enhancing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
- 5-(4-fluorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective molecule in various applications.
Propiedades
Fórmula molecular |
C19H12BrN3O2 |
|---|---|
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-N-quinolin-8-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-8-6-12(7-9-14)17-11-16(23-25-17)19(24)22-15-5-1-3-13-4-2-10-21-18(13)15/h1-11H,(H,22,24) |
Clave InChI |
VFXZJOTWWFMTGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11299123.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299136.png)
![2-(4-ethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11299146.png)
![4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11299152.png)
![7-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11299156.png)
![2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11299158.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11299170.png)
![3-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11299179.png)
![2-(2,3-dimethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11299180.png)

![4-(2,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11299188.png)
![2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline](/img/structure/B11299194.png)
![N-cyclopropyl-2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11299202.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B11299209.png)
